molecular formula C26H24ClN3O2 B3513909 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B3513909
M. Wt: 445.9 g/mol
InChI Key: FKTPCVQURMDDSP-UHFFFAOYSA-N
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Description

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide typically involves a multi-step process. The initial step involves the preparation of the piperazine derivative, followed by the introduction of the benzofuran moiety. The final step includes the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as acetylcholine and dopamine, thereby exerting its neuroprotective effects. The compound may also inhibit the activity of enzymes involved in the degradation of these neurotransmitters, leading to increased levels in the brain .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • 4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone

Uniqueness

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the benzofuran moiety and the chlorobenzyl group enhances its ability to cross the blood-brain barrier and interact with central nervous system targets, making it a valuable compound in neuropharmacology .

Properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c27-23-7-3-1-6-20(23)18-29-13-15-30(16-14-29)22-11-9-21(10-12-22)28-26(31)25-17-19-5-2-4-8-24(19)32-25/h1-12,17H,13-16,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTPCVQURMDDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide
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